Fmoc-Dab(Dnp)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

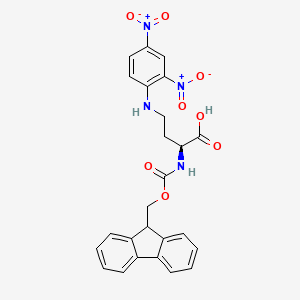

Fmoc-Dab(Dnp)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the α-amino group of 2,4-diaminobutyric acid (Dab), with a 2,4-dinitrophenyl (Dnp) group protecting the side-chain amino group. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Dnp)-OH typically involves the following steps:

Protection of the α-amino group: The α-amino group of 2,4-diaminobutyric acid is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Protection of the side-chain amino group: The side-chain amino group is protected using the 2,4-dinitrophenyl (Dnp) group. This is done by reacting the Fmoc-protected amino acid with 2,4-dinitrofluorobenzene under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of 2,4-diaminobutyric acid are reacted with Fmoc chloride and 2,4-dinitrofluorobenzene under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Dab(Dnp)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc and Dnp protecting groups can be selectively removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Dnp is removed using a reducing agent like mercaptoethanol.

Coupling Reactions: The deprotected amino groups can participate in peptide bond formation through coupling reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, mercaptoethanol for Dnp removal.

Coupling: Carbodiimides (e.g., DCC or EDC) and coupling reagents like HOBt or HATU are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences and functionalities, depending on the desired application.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Dab(Dnp)-OH is widely used in the synthesis of peptides and peptidomimetics. The compound allows for selective protection and deprotection of amino groups, aiding in constructing complex peptide sequences essential for various biological studies .

Biological Research

In biological contexts, peptides synthesized with this compound can serve as probes or inhibitors in biochemical assays. These peptides are instrumental in studying protein-protein interactions, enzyme activities, and cellular processes .

Medicinal Chemistry

Peptides derived from this compound are explored for their therapeutic potential. They can act as drug candidates targeting specific biological pathways or serve as drug delivery systems . Notably, some peptides have shown antiviral activity against pathogens like the Zika virus .

Industrial Applications

In the pharmaceutical industry, this compound is utilized for large-scale peptide synthesis. Its compatibility with automated synthesizers enhances efficiency and consistency in producing high-purity peptides.

Antiviral Activity Study

Recent research demonstrated that bicyclic peptides synthesized using this compound exhibited potent inhibitory effects against the Zika virus protease NS2B-NS3. The study highlighted the compound's potential in developing antiviral therapeutics with low half-maximal inhibitory concentrations (IC50) .

Cellular Uptake Studies

Studies on polymyxins revealed that modifications at the D-Dab position enhance peptide stability and cellular localization. This research indicates that Fmoc-Dab derivatives could improve pharmacokinetic profiles for therapeutic peptides, making them more effective in clinical applications .

Mécanisme D'action

The mechanism of action of Fmoc-Dab(Dnp)-OH involves the selective protection and deprotection of amino groups, allowing for precise control over peptide synthesis. The Fmoc group provides temporary protection to the α-amino group, preventing unwanted reactions during peptide chain elongation. The Dnp group protects the side-chain amino group, allowing for selective deprotection and functionalization at specific stages of the synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Dap(Dnp)-OH: Similar to Fmoc-Dab(Dnp)-OH but with a different side-chain length.

Fmoc-Orn(Dnp)-OH: Contains an ornithine residue instead of 2,4-diaminobutyric acid.

Fmoc-Lys(Dnp)-OH: Contains a lysine residue with a longer side-chain.

Uniqueness

This compound is unique due to its specific side-chain length and the presence of both Fmoc and Dnp protecting groups. This combination allows for precise control over peptide synthesis and the incorporation of specific functional groups at desired positions within the peptide chain.

Activité Biologique

Fmoc-Dab(Dnp)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-beta-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid, is a derivative of the amino acid diaminobutyric acid (Dab) that has garnered attention in peptide synthesis and biological research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dinitrophenyl (Dnp) moiety, enhances its utility in various applications, particularly in drug development and biomaterials.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Dnp group serves as a chromophore, allowing for the monitoring of peptide incorporation during synthesis and facilitating the study of peptide interactions with biological targets.

Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS), where it has been shown to exhibit variable coupling efficiencies depending on the conditions used. For instance, while it demonstrates poor coupling efficiency under certain standard conditions, modifications such as using specific coupling reagents can enhance its incorporation into peptides .

Case Studies

- Peptide Development : In a study focusing on the synthesis of peptide analogs for therapeutic applications, this compound was incorporated into various sequences to evaluate its effects on biological activity and stability. The results indicated that peptides containing this amino acid exhibited enhanced binding affinity to target receptors compared to those lacking it .

- Hydrogel Applications : Research into hydrogels derived from Fmoc-protected peptides highlighted the potential of this compound in creating biocompatible scaffolds for tissue engineering. The Dnp group improved the mechanical properties of the hydrogels while maintaining biocompatibility, making them suitable for cell culture applications .

Comparative Analysis of Coupling Efficiency

The following table summarizes the coupling efficiencies of this compound compared to other commonly used amino acids in SPPS:

The mechanism underlying the biological activity of peptides synthesized with this compound often involves receptor-ligand interactions where the Dnp moiety can participate in hydrogen bonding or π-π stacking interactions with aromatic residues on target proteins. This enhances not only binding affinity but also specificity towards particular biological pathways.

Propriétés

IUPAC Name |

(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.